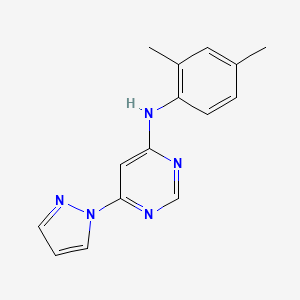![molecular formula C18H19NO3S B5723066 methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTA is a thioester derivative of N-acetylcysteine amide, which is a potent antioxidant and anti-inflammatory agent. The purpose of
Mechanism of Action
The mechanism of action of methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2/ARE pathway. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and cytoprotective genes. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is responsible for the regulation of inflammation.
Biochemical and Physiological Effects:
methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been found to scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of many diseases. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been found to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate is its relatively low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, including its use in combination with other drugs for the treatment of cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate and its potential side effects.
Synthesis Methods
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate can be synthesized through a multistep process that involves the reaction of 4-methylphenylthioacetic acid with 4-aminophenylacetic acid, followed by the acetylation of the resulting compound with acetic anhydride and the subsequent methylation of the amine group with methyl iodide. The final product is obtained after purification through recrystallization.
Scientific Research Applications
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been found to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular research, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to improve endothelial function and reduce inflammation, which are important factors in the development of atherosclerosis.
properties
IUPAC Name |
methyl 2-[4-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-17(20)19-15-7-5-14(6-8-15)11-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJFJODCZUSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

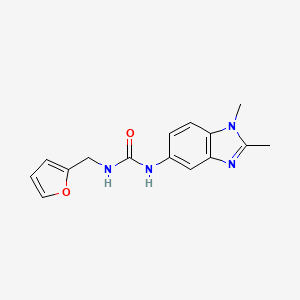
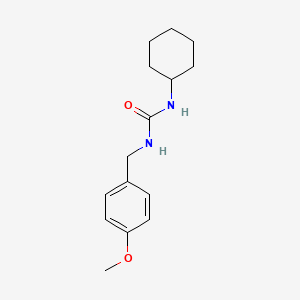
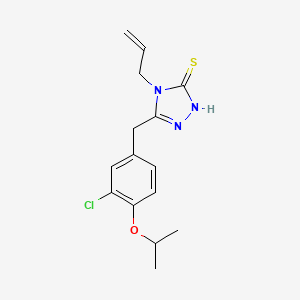
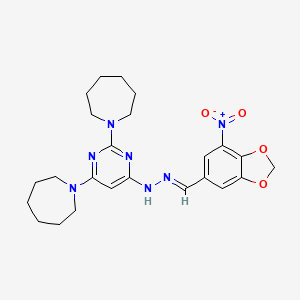
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)
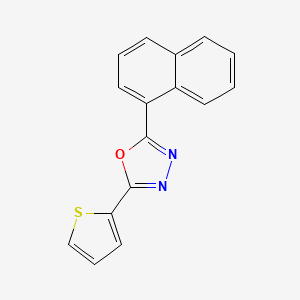
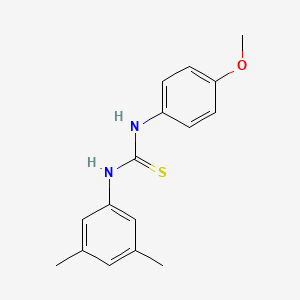
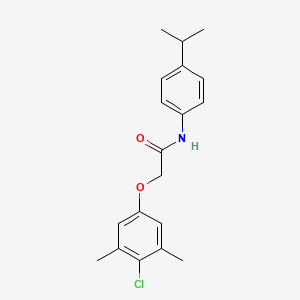
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
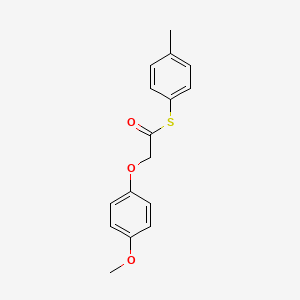
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
